molecular formula C11H16N2O3 B7910471 3,4-diethoxy-N-hydroxybenzamidine

3,4-diethoxy-N-hydroxybenzamidine

Cat. No.: B7910471
M. Wt: 224.26 g/mol
InChI Key: UDMOKYMYZPUEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diethoxy-N-hydroxybenzamidine is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-diethoxy-N-hydroxybenzamidine can be synthesized through a reaction involving 3,4-diethoxybenzonitrile and hydroxylamine hydrochloride in the presence of triethylamine. The reaction is typically carried out in ethanol under reflux conditions . The crude product is then purified through extraction and concentration processes.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-hydroxybenzamidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3,4-diethoxy-N-hydroxybenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxybenzamidine: Similar in structure but lacks the N-hydroxy group.

    3,4-dimethoxybenzamidine: Similar in structure but has methoxy groups instead of ethoxy groups.

    4-hydroxybenzamidine: Similar in structure but lacks the ethoxy groups.

Uniqueness

3,4-diethoxy-N-hydroxybenzamidine is unique due to the presence of both ethoxy groups and the N-hydroxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-diethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(12)13-14)7-10(9)16-4-2/h5-7,14H,3-4H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOKYMYZPUEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=NO)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=N/O)/N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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